5-Methoxy-4-methylpyrimidin-2-amine
Description
5-Methoxy-4-methylpyrimidin-2-amine (C₉H₉N₃O) is a pyrimidine derivative characterized by a methoxy group at position 5, a methyl group at position 4, and an amine group at position 2. With a CAS purity of 95%, it is utilized in research and industrial applications for its reactive amine group, which facilitates further functionalization .
Properties
IUPAC Name |
5-methoxy-4-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-5(10-2)3-8-6(7)9-4/h3H,1-2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFIUTHZJHXEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-71-9 | |
| Record name | 5-methoxy-4-methylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-methylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methylpyrimidine and methoxyamine.
Methoxylation: The 4-methylpyrimidine undergoes a methoxylation reaction where a methoxy group is introduced at the 5-position. This can be achieved using methoxyamine hydrochloride in the presence of a base such as sodium hydroxide.
Amination: The methoxylated intermediate is then subjected to an amination reaction to introduce the amino group at the 2-position. This can be done using ammonia or an amine source under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Methoxy-4-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including its interactions with enzymes and receptors.
Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Methoxy-4-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Substituent Position and Type Variations
The biological and chemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of 5-Methoxy-4-methylpyrimidin-2-amine and its analogs:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
5-Methoxy-4-methylpyrimidin-2-amine (C₇H₉N₃O) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in drug development, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by the following structural features:
- Molecular Formula : C₇H₉N₃O
- Molecular Weight : 151.16 g/mol
- Structural Formula : The compound contains a pyrimidine ring substituted with a methoxy group and a methyl group.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Adenosine Receptor Modulation : Research indicates that derivatives of pyrimidine compounds can act as selective ligands for adenosine receptors (ARs), particularly A1 and A2A subtypes, influencing pathways related to inflammation and cancer progression .
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial protein synthesis and disruption of nucleic acid synthesis pathways .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Target Organism/Cell Line | Mechanism of Action | IC50/Effectiveness |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of protein synthesis | MIC 15.625–62.5 μM |
| Anticancer | Various cancer cell lines | Induction of apoptosis via AR modulation | IC50 values vary by cell line |
| Antifungal | Candida albicans | Disruption of cell membrane integrity | MIC 62.5 μg/mL |
| Anti-inflammatory | Human cell lines | Modulation of inflammatory cytokines | Not specified |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, it was found to exhibit potent activity against MRSA (Methicillin-resistant Staphylococcus aureus) with a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 μM. The compound demonstrated bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production, making it a candidate for further development as an antibacterial agent .
Case Study 2: Cancer Cell Apoptosis
A separate investigation focused on the anticancer properties of this compound revealed that it could effectively induce apoptosis in various cancer cell lines, including PC3 (prostate cancer) and HT-29 (colon cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death and reduced tumor growth in xenograft models.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound exhibits moderate bioavailability, which can be influenced by its formulation.
- Distribution : It has shown effective tissue penetration in preclinical models.
- Metabolism : Primarily metabolized in the liver, leading to various metabolites with potential biological activity.
- Excretion : Excreted mainly through urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
